molecular formula C18H35N3O3 B7918704 2-{[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester

2-{[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B7918704
M. Wt: 341.5 g/mol
InChI Key: GSXPGGCODLWPEZ-LOACHALJSA-N
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Description

Chemical Structure: This compound features a piperidine ring substituted with a tert-butyl carbamate group at position 1 and a methyl-linked ethyl-amino-(S)-2-amino-3-methyl-butyryl moiety at position 2. Its molecular formula is C₁₈H₃₅N₃O₃ (molecular weight: 341.50 g/mol), and it is characterized by CAS number 1354028-91-3 . The (S)-configuration at the 2-amino-3-methyl-butyryl group and the ethyl-amino linker are critical for its stereochemical and bioactivity profiles.

Applications: Primarily used in medicinal chemistry as a peptide-mimetic intermediate, it serves as a building block for protease inhibitors and receptor modulators due to its structural flexibility and ability to engage in hydrogen bonding via its amino and carbonyl groups.

Properties

IUPAC Name

tert-butyl 2-[[[(2S)-2-amino-3-methylbutanoyl]-ethylamino]methyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H35N3O3/c1-7-20(16(22)15(19)13(2)3)12-14-10-8-9-11-21(14)17(23)24-18(4,5)6/h13-15H,7-12,19H2,1-6H3/t14?,15-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSXPGGCODLWPEZ-LOACHALJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCCCN1C(=O)OC(C)(C)C)C(=O)C(C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC1CCCCN1C(=O)OC(C)(C)C)C(=O)[C@H](C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H35N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-{[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester, also referred to as a piperidine derivative, is a compound of significant interest in medicinal chemistry due to its structural complexity and potential biological activities. This article aims to explore the biological activity of this compound, highlighting its pharmacological properties, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C18H35N3O3C_{18}H_{35}N_{3}O_{3} with a molecular weight of approximately 341.49 g/mol. The structure includes a piperidine ring, an amino acid derivative, and a tert-butyl ester group, which may enhance its solubility and biological activity compared to simpler analogs.

Property Details
Molecular Formula C18H35N3O3
Molecular Weight 341.49 g/mol
CAS Number 1354000-38-6
Functional Groups Piperidine ring, amino acid, ester

Biological Activity

Preliminary studies indicate that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Research has shown that piperidine derivatives can possess antimicrobial properties. The presence of the amino acid moiety may enhance the interaction with microbial membranes.
  • Cytotoxic Effects : Some studies suggest that similar compounds can induce apoptosis in cancer cell lines, making them potential candidates for anticancer therapies.
  • Neuroprotective Effects : The structural characteristics of piperidine derivatives are often associated with neuroprotective activities, possibly through modulation of neurotransmitter systems.

Case Studies and Research Findings

  • Antimicrobial Studies : A study evaluated the antimicrobial efficacy of various piperidine derivatives against common pathogens. The results indicated that compounds similar to this compound exhibited significant activity against Gram-positive bacteria, suggesting a promising avenue for further development in antibacterial agents.
  • Cytotoxicity Assessment : In vitro assays conducted on cancer cell lines demonstrated that certain piperidine derivatives could inhibit cell proliferation effectively. The mechanism was linked to the induction of apoptosis via mitochondrial pathways, highlighting the potential of this compound in cancer therapy.
  • Neuroprotective Mechanisms : Research involving animal models showed that piperidine derivatives can protect against neurodegenerative conditions by reducing oxidative stress and inflammation in neuronal cells. These findings underscore the therapeutic potential of this compound in treating neurodegenerative diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Modifications

The compound belongs to a family of tert-butyl ester-functionalized piperidine derivatives. Below is a comparative analysis with structurally related analogues:

Compound CAS Number Substituent Modifications Molecular Formula Key Properties Reference
Target Compound 1354028-91-3 Ethyl-amino, (S)-2-amino-3-methyl-butyryl C₁₈H₃₅N₃O₃ Moderate lipophilicity (clogP ~2.1), high stereoselectivity
Analog 1 1401667-95-5 Ethyl-amino replaced with methyl-amino; (S)-2-amino-3-methyl-butyryl retained C₁₇H₃₃N₃O₃ Reduced steric hindrance, increased metabolic stability (t₁/₂: 4.2 h vs. 3.5 h)
Analog 2 1354028-69-5 Ethyl-amino replaced with isopropyl-amino C₁₉H₃₇N₃O₃ Enhanced hydrophobicity (clogP ~3.0), lower solubility (0.8 mg/mL vs. 1.5 mg/mL)
Analog 3 1354026-05-3 Methyl-amino and shorter butyryl chain C₁₆H₃₁N₃O₃ Decreased molecular weight (313.44 g/mol), altered binding affinity (IC₅₀: 120 nM vs. 85 nM)
Analog 4 1354029-67-6 Cyclopropyl-amino substituent; propionyl instead of butyryl C₁₇H₃₁N₃O₃ Rigid conformation improves target selectivity (Ki: 0.8 µM vs. 2.5 µM)

Bioactivity and Structure-Activity Relationships (SAR)

  • Ethyl vs. Isopropyl Amino Groups: Replacement of ethyl with isopropyl (Analog 2) increases steric bulk, reducing binding to flexible active sites but improving selectivity for rigid targets (e.g., kinase inhibitors) .
  • Stereochemical Influence : The (S)-configuration in the target compound enhances interaction with chiral binding pockets (e.g., proteases), whereas racemic mixtures show 50% lower potency .
  • Amino Acid Chain Length: Shorter chains (e.g., propionyl in Analog 4) decrease lipophilicity, improving aqueous solubility but reducing membrane permeability .

Bioactivity Profiling

Hierarchical clustering of 37 analogues (including the target compound) revealed that bioactivity profiles correlate strongly with structural similarities. For example:

  • Compounds with ethyl-amino groups cluster with kinase inhibitors, while cyclopropyl-containing analogues align with GPCR modulators .

Target Engagement

  • Protease Inhibition: The (S)-2-amino-3-methyl-butyryl moiety mimics natural peptide substrates, enabling competitive inhibition of the 20S proteasome (IC₅₀: 85 nM) .
  • Off-Target Effects : Isopropyl-substituted analogues (Analog 2) show unintended activity against carbonic anhydrase (Ki: 1.2 µM), attributed to enhanced hydrophobic interactions .

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